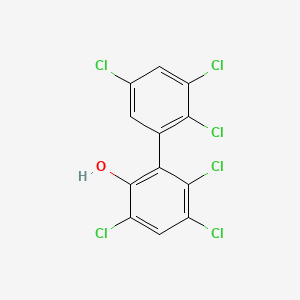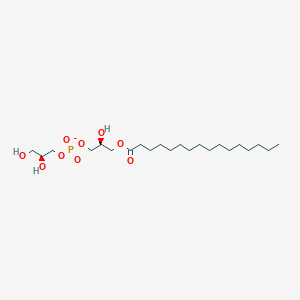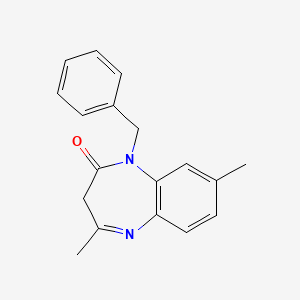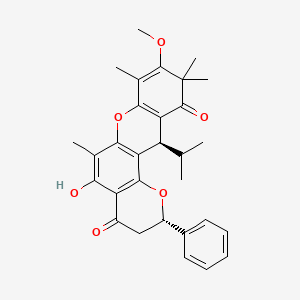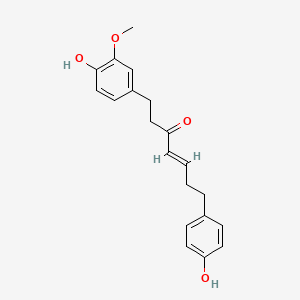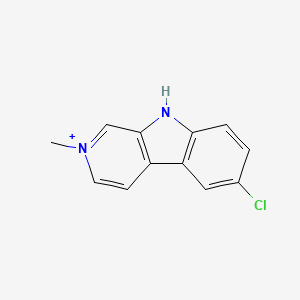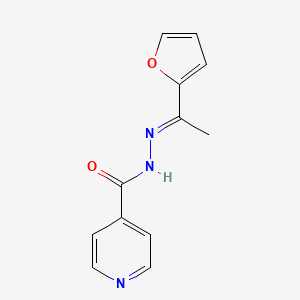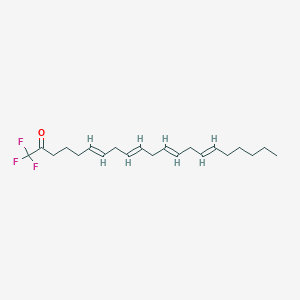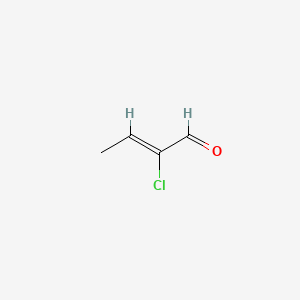
(S,1E,5E)-1,5-Dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,1E,5E)-1,5-Dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene is an organic compound belonging to the class of cyclodecenes This compound is characterized by its unique structure, which includes a cyclodeca-1,5-diene ring substituted with dimethyl and prop-1-en-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S,1E,5E)-1,5-Dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene typically involves the following steps:
Formation of the Cyclodeca-1,5-diene Ring: This can be achieved through a series of cyclization reactions starting from linear precursors.
Introduction of Dimethyl Groups: Methylation reactions are used to introduce the dimethyl groups at the 1 and 5 positions.
Addition of Prop-1-en-2-yl Group: This step involves the addition of the prop-1-en-2-yl group to the 8 position, which can be done using alkylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Cyclization: Using metal catalysts to facilitate the cyclization process.
High-Pressure Reactions: To ensure the efficient formation of the desired product.
Purification Techniques: Such as distillation and chromatography to obtain a high-purity compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: The dimethyl and prop-1-en-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Such as halogens or nucleophiles in the presence of a suitable catalyst.
Major Products:
Oxidized Derivatives: Including alcohols, ketones, and carboxylic acids.
Reduced Analogs: Such as cyclodecanes with varying degrees of saturation.
Substituted Compounds: Depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
(S,1E,5E)-1,5-Dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S,1E,5E)-1,5-Dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. The exact molecular targets and pathways are subjects of ongoing research.
Comparación Con Compuestos Similares
Cyclodeca-1,5-diene: The parent compound without the dimethyl and prop-1-en-2-yl substitutions.
1,5-Dimethylcyclodeca-1,5-diene: Lacking the prop-1-en-2-yl group.
8-(Prop-1-en-2-yl)cyclodeca-1,5-diene: Lacking the dimethyl groups.
Uniqueness: (S,1E,5E)-1,5-Dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene is unique due to the specific arrangement and combination of its substituents, which confer distinct chemical and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C15H24 |
|---|---|
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1Z,5Z,8S)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9,15H,1,5,7-8,10-11H2,2-4H3/b13-6-,14-9-/t15-/m0/s1 |
Clave InChI |
XMRKUJJDDKYUHV-ZCGSDFCLSA-N |
SMILES |
CC1=CCCC(=CCC(CC1)C(=C)C)C |
SMILES isomérico |
C/C/1=C/CC/C(=C\C[C@H](CC1)C(=C)C)/C |
SMILES canónico |
CC1=CCCC(=CCC(CC1)C(=C)C)C |
Sinónimos |
germacrene A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


